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Compound of Interest

Compound Name: MB 543 DBCO

Cat. No.: B15622433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of MB 543 DBCO in flow

cytometry for the detection of azide-modified biomolecules on or within cells. The primary

application of this technique is the covalent labeling of cells that have been metabolically,

enzymatically, or chemically engineered to incorporate azide groups into specific cellular

components. This method is based on the highly efficient and bioorthogonal Strain-Promoted

Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that occurs without the need

for a cytotoxic copper catalyst.[1]

MB 543 DBCO is an orange fluorescent probe based on a novel, water-soluble rhodamine dye.

[2][3] It is characterized by its brightness, photostability, and pH insensitivity, making it a robust

tool for flow cytometric analysis.[2][3][4] Its spectral properties make it a suitable alternative for

other fluorophores such as TAMRA and Alexa Fluor® 546.[2][3][4]

Principle of the Technology
The labeling strategy involves a two-step process:

Introduction of Azide Groups: Cells are first treated with a molecule containing an azide

group that is incorporated into a specific cellular target. A common approach is metabolic

glycoengineering, where cells are cultured with an azide-modified sugar (e.g., N-

azidoacetylmannosamine, Ac4ManNAz). The cell's metabolic machinery incorporates this

sugar into cell surface glycans, displaying azide groups on the cell surface.
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Click Chemistry Reaction: The azide-modified cells are then treated with MB 543 DBCO.

The dibenzocyclooctyne (DBCO) group on the fluorophore reacts specifically and covalently

with the azide groups on the cells, resulting in stable, fluorescently labeled cells that can be

analyzed by flow cytometry.[1]

Product Information
Property Value

Fluorophore MB 543

Reactive Group Dibenzocyclooctyne (DBCO)

Excitation Maximum (λex) ~544 nm[2][4]

Emission Maximum (λem) ~560-566 nm[2][4]

Recommended Laser Line 532 nm or 561 nm

Solubility Water, DMSO, DMF

Storage
Store at -20°C, desiccated and protected from

light

Experimental Protocols
This protocol provides a general guideline for labeling azide-modified cells with MB 543 DBCO
for flow cytometry. Optimization of parameters such as cell number, MB 543 DBCO
concentration, and incubation time may be required for specific cell types and experimental

conditions.

Materials Required
Azide-modified cells in single-cell suspension

MB 543 DBCO

Anhydrous DMSO or DMF for stock solution preparation

Phosphate-buffered saline (PBS), pH 7.4
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Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)

Flow cytometry tubes

Flow cytometer with appropriate laser and filters

Protocol
1. Preparation of MB 543 DBCO Stock Solution:

Prepare a stock solution of MB 543 DBCO in anhydrous DMSO or DMF. A recommended

starting concentration is 1-10 mM.

Vortex the solution to ensure the dye is fully dissolved.

Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw

cycles.

2. Cell Preparation:

Harvest azide-modified cells and prepare a single-cell suspension.

Wash the cells once with ice-cold PBS.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in flow cytometry staining buffer.

Count the cells and adjust the concentration to 1 x 10^6 to 1 x 10^7 cells/mL.

3. Staining with MB 543 DBCO:

Dilute the MB 543 DBCO stock solution in flow cytometry staining buffer to the desired final

working concentration.

Add the diluted MB 543 DBCO solution to the cell suspension.

Incubate the cells for 30-60 minutes at room temperature, protected from light. The

incubation can be performed on a rocker or with occasional gentle mixing.
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4. Washing:

After incubation, wash the cells twice with 2-3 mL of flow cytometry staining buffer to remove

any unbound MB 543 DBCO.

Centrifuge at 300-400 x g for 5 minutes between washes and discard the supernatant.

5. Flow Cytometry Analysis:

Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for

analysis (e.g., 300-500 µL).

Transfer the cell suspension to flow cytometry tubes.

Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the MB

543 dye (e.g., 532 nm or 561 nm) and an appropriate emission filter (e.g., a bandpass filter

around 560-580 nm).

Include appropriate controls in your experiment (see below).

Quantitative Data and Optimization
The optimal concentration of MB 543 DBCO and incubation time can vary depending on the

cell type, the density of azide groups on the cell surface, and the specific experimental

conditions. It is highly recommended to perform a titration experiment to determine the optimal

staining conditions.

Table 1: Recommended Starting Conditions for Optimization
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Parameter Recommended Range Notes

MB 543 DBCO Concentration 5 - 50 µM

Start with a concentration in

the middle of the range (e.g.,

20 µM) and titrate up and

down.

Incubation Time 30 - 60 minutes

Longer incubation times may

increase signal but could also

lead to higher background.

Incubation Temperature Room Temperature

Incubation at 4°C is also

possible and may reduce non-

specific binding, but may

require longer incubation

times.

Cell Density 1 x 10^6 - 1 x 10^7 cells/mL

Maintaining a consistent cell

density is important for

reproducible results.

Table 2: Example Titration of DBCO-Conjugated Fluorophore

The following table provides a representative example of how to set up a titration experiment.

The actual fluorescence intensity will depend on the specific experimental setup.

Concentration of
MB 543 DBCO

Mean Fluorescence
Intensity (MFI) -
Azide+ Cells

Mean Fluorescence
Intensity (MFI) -
Azide- Cells
(Control)

Signal-to-Noise
Ratio (MFI Azide+ /
MFI Azide-)

0 µM (Unstained) Low Low 1

5 µM Moderate Low High

10 µM High Low Very High

25 µM Very High Slightly Increased High

50 µM Very High Increased Moderate
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Mandatory Visualizations
Signaling Pathway Diagram

Chemical Principle of Labeling

Cell Surface Fluorescent Probe

Azide-modified Glycan
(-N3)

Fluorescently Labeled Glycan

SPAAC
(Click Chemistry)

MB 543-DBCO

Click to download full resolution via product page

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of MB 543 DBCO.

Experimental Workflow Diagram
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Experimental Workflow

Start:
Azide-modified Cells

Prepare Single-Cell
Suspension

Incubate with
MB 543 DBCO

Wash Cells

Wash Cells (2nd time)

Resuspend in
Staining Buffer

Analyze on
Flow Cytometer

Click to download full resolution via product page

Caption: Flow cytometry analysis workflow for MB 543 DBCO labeling.

Controls for Flow Cytometry
To ensure the specificity of the labeling and to properly set up the flow cytometer, the following

controls are essential:
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Unstained Cells: Azide-modified cells that have not been treated with MB 543 DBCO. This

control is used to assess autofluorescence.

Negative Control Cells: Cells that have not been metabolically labeled with an azide-

containing precursor but are stained with MB 543 DBCO. This is a critical control to

determine the level of non-specific binding of the dye.

Positive Control Cells: Azide-modified cells stained with MB 543 DBCO.

Single-Color Controls: If performing multicolor flow cytometry, single-color controls for each

fluorophore are necessary for proper compensation.

Troubleshooting
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Problem Possible Cause Suggested Solution

Weak or No Signal Inefficient azide labeling.

Optimize the concentration

and incubation time of the

azide-containing precursor.

Low concentration of MB 543

DBCO.

Titrate the MB 543 DBCO to a

higher concentration.

Short incubation time.
Increase the incubation time

with MB 543 DBCO.

Incorrect flow cytometer

settings.

Ensure the correct laser and

emission filters are being used

for MB 543.

High Background Staining
High concentration of MB 543

DBCO.

Titrate the MB 543 DBCO to a

lower concentration.

Insufficient washing.
Increase the number of wash

steps after staining.

High cell autofluorescence.
Use an unstained control to set

the baseline fluorescence.

High Cell Death Harsh cell handling.
Be gentle during cell washing

and resuspension steps.

Cytotoxicity of reagents.

Reduce the concentration of

MB 543 DBCO or the

incubation time. Ensure the

azide precursor is not toxic at

the used concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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